molecular formula C21H19BrO4 B11156751 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one

7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B11156751
M. Wt: 415.3 g/mol
InChI Key: BCMKDIKKWXCAET-UHFFFAOYSA-N
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Description

7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromophenyl group, an oxoethoxy linkage, and a chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Esterification: Formation of an ester linkage by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.

    Cyclization: Formation of the chromen-2-one core structure through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-bromophenyl)-2-oxoacetate: Shares the bromophenyl and oxo groups but differs in the core structure.

    4-Bromophenylacetic acid: Contains the bromophenyl group but lacks the chromen-2-one core.

    Thiazole derivatives: Have diverse biological activities and may share some functional similarities.

Uniqueness

7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one is unique due to its specific combination of functional groups and core structure

Properties

Molecular Formula

C21H19BrO4

Molecular Weight

415.3 g/mol

IUPAC Name

7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethylchromen-2-one

InChI

InChI=1S/C21H19BrO4/c1-4-16-12(2)17-9-10-19(13(3)20(17)26-21(16)24)25-11-18(23)14-5-7-15(22)8-6-14/h5-10H,4,11H2,1-3H3

InChI Key

BCMKDIKKWXCAET-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC=C(C=C3)Br)C)OC1=O)C

Origin of Product

United States

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